molecular formula C9H18N2O2 B1350115 N-(3-Hydroxypropyl)piperidine-3-carboxamide CAS No. 496057-59-1

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Cat. No.: B1350115
CAS No.: 496057-59-1
M. Wt: 186.25 g/mol
InChI Key: HAFLYGPOCOJZEQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)piperidine-3-carboxamide: is a chemical compound with the molecular formula C9H18N2O2 . . The compound is characterized by a piperidine ring substituted with a hydroxypropyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-(3-oxopropyl)piperidine-3-carboxamide.

    Reduction: Formation of N-(3-aminopropyl)piperidine-3-carboxamide.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Hydroxypropyl)piperidine-3-carboxamide is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an analgesic agent.

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding with active sites of enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the conformation of the enzyme’s active site .

Comparison with Similar Compounds

    Piperidine-3-carboxamide: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.

    N-(2-Hydroxyethyl)piperidine-3-carboxamide: Similar structure but with a shorter hydroxyalkyl chain, affecting its reactivity and applications.

Uniqueness: N-(3-Hydroxypropyl)piperidine-3-carboxamide is unique due to its hydroxypropyl group, which enhances its solubility and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLYGPOCOJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377695
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-59-1
Record name N-(3-Hydroxypropyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496057-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-59-1
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